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Introduction

The DWARF3 (D3) gene in rice (Oryza sativa) is a critical component of the strigolactone (SL)

signaling pathway. Strigolactones are a class of plant hormones that regulate various aspects

of plant architecture, including shoot branching (tillering) and plant height. The D3 gene

encodes an F-box protein that is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase

complex. This complex targets repressor proteins for degradation, thereby controlling

downstream gene expression. Specifically, D3 acts as a positive regulator of height while

suppressing tiller growth[1]. Due to its significant role in determining plant architecture, the D3

gene has become a prime target for genetic modification to develop rice varieties with desirable

agronomic traits, such as reduced height to prevent lodging and increased tiller number to

enhance yield.

The advent of CRISPR/Cas9 genome editing technology has provided a precise and efficient

tool for modifying the D3 gene. By creating targeted mutations, researchers can generate

stable, transgene-free rice lines with improved characteristics. These application notes provide

a comprehensive guide to the phenotypic assessment of D3-edited rice lines, including detailed

protocols and data presentation.

D3 Signaling Pathway in Rice
The D3 protein is a key intermediary in the strigolactone signaling cascade. In the presence of

SL, the hormone binds to the D14 receptor, which then interacts with the SCF-D3 complex.

This interaction leads to the ubiquitination and subsequent degradation of the D53 protein, a
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repressor of SL signaling. The degradation of D53 allows for the expression of downstream

genes that inhibit tiller bud outgrowth. Therefore, a loss-of-function mutation in the D3 gene

results in the accumulation of D53, leading to a phenotype characterized by increased tillering

and dwarfism.
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Caption: The D3 signaling pathway and the effect of a D3 knockout mutation.

Quantitative Data Summary
CRISPR/Cas9-mediated knockout of the D3 gene leads to significant and predictable changes

in key agronomic traits. The following tables summarize the quantitative phenotypic data from

T₂ generation, non-transgenic homozygous mutant lines (d3-DS-2, d3-DS-3, d3-DS-4)

compared to the wild-type (WT) DS cultivar[1].

Table 1: Plant Architecture and Yield Components
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Phenotypic Trait Wild-Type (DS)
D3-Edited Lines
(Average)

Percentage Change

Plant Height ~94 cm ~75 cm ~20% Reduction

Tiller Number per

Plant
~8 ~20 ~150% Increase

Panicle Length Data not specified Slightly Reduced -

Grains per Panicle Data not specified Slightly Reduced -

1,000-Grain Weight Unchanged Unchanged 0%

Overall Yield per Plant Unchanged Unchanged 0%

Note: The increased tiller production in D3-edited lines compensates for the slight reduction in

panicle length and grains per panicle, resulting in an unchanged overall yield per plant[1].

Table 2: Disease Resistance

Pathogen
Phenotypic
Trait

Wild-Type (DS)
D3-Edited
Lines
(Average)

Percentage
Change

Xanthomonas

oryzae pv.

oryzae (Xoo)

Lesion Length Baseline Reduced
22% - 38%

Reduction

Experimental Protocols
A systematic workflow is essential for the successful generation and assessment of D3-edited

rice lines. The process involves designing the gene-editing construct, transforming rice calli,

regenerating plants, genotyping to confirm edits and remove transgenes, and finally,

comprehensive phenotypic analysis.
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Caption: Experimental workflow for generating and assessing D3-edited rice.
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Protocol 1: Generation of D3-Edited Rice Lines via
CRISPR/Cas9
This protocol outlines the key steps for creating D3 knockout rice lines using Agrobacterium-

mediated transformation.

1.1. Guide RNA (gRNA) Design and Vector Construction

Target Site Selection: Identify a suitable 20-bp target sequence in the D3 gene

(LOC_Os06g06050) that is followed by a Protospacer Adjacent Motif (PAM) sequence

(NGG). Use online tools like CHOPCHOP for efficient gRNA design, avoiding potential off-

target sites.

Vector Assembly: Synthesize the designed gRNA and clone it into a CRISPR/Cas9 binary

vector suitable for rice transformation (e.g., containing a plant-selectable marker like

hygromycin resistance). The Cas9 nuclease should be driven by a strong constitutive

promoter like Ubiquitin.

Vector Verification: Confirm the integrity of the final construct by Sanger sequencing.

1.2. Agrobacterium-mediated Transformation

Agrobacterium Strain: Introduce the binary vector into a suitable Agrobacterium tumefaciens

strain (e.g., EHA105).

Callus Induction: Culture mature rice seeds on callus induction medium (CIM) in the dark at

28°C for approximately 4 weeks.

Infection: Co-cultivate the embryogenic calli with the Agrobacterium suspension for 15-20

minutes.

Co-cultivation: Transfer the infected calli to a co-cultivation medium and incubate in the dark

at 25°C for 3 days.

Selection and Regeneration:

Wash the calli with sterile water containing cefotaxime to eliminate Agrobacterium.
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Transfer calli to a selection medium containing hygromycin and cefotaxime. Subculture

every 2 weeks.

After 4-6 weeks, transfer the resistant calli to a regeneration medium under light to induce

shoot formation.

Transfer regenerated plantlets to a rooting medium before transplanting to soil.

Protocol 2: Genotyping of D3-Edited Rice Lines
This protocol is for identifying mutations and selecting transgene-free plants.

2.1. Mutation Detection in T₀ Generation

Genomic DNA Extraction: Extract genomic DNA from the leaves of regenerated T₀ plants.

PCR Amplification: Amplify the target region of the D3 gene using primers flanking the gRNA

target site.

Sequencing: Purify the PCR products and send them for Sanger sequencing to identify the

type of mutation (insertion, deletion, or substitution).

2.2. Screening for Transgene-Free Homozygous Mutants in T₁/T₂ Generations

Segregation Analysis: Grow the seeds from self-pollinated T₀ plants to obtain the T₁

generation.

Transgene Detection: Screen T₁ plants by PCR using primers specific to the Cas9 and

hygromycin resistance genes. Plants that do not show a PCR product are transgene-free.

Homozygosity Test: For the transgene-free plants, amplify and sequence the D3 target site

as described in step 2.1. Plants showing a single, edited DNA sequence are homozygous

mutants.

Advance Generation: Propagate the selected transgene-free homozygous lines to the T₂

generation for stable phenotypic assessment[1].
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Protocol 3: Phenotypic Characterization of Agronomic
Traits
This protocol details the methods for measuring key physical traits in mature rice plants.

Plant Height: At the grain-filling stage, measure the distance from the soil surface to the tip of

the tallest panicle for at least 10 individual plants per line.

Tiller Number: Count the total number of effective tillers (panicle-bearing tillers) per plant at

maturity for at least 10 plants per line.

Panicle Length: Measure the length from the panicle neck to the tip of the terminal spikelet

for the main tiller of each of the 10 selected plants.

Grain Analysis:

Grains per Panicle: Thresh the main panicle from each plant and count the total number of

filled grains.

1,000-Grain Weight: Randomly sample 1,000 filled grains from the bulk harvest of each

line, and measure their weight using a precision balance.

Yield per Plant: Harvest all panicles from an individual plant, thresh, dry to a constant

moisture content (e.g., 14%), and weigh the total grain.

Protocol 4: Disease Resistance Assay against Bacterial
Blight
This protocol describes how to assess resistance to Xanthomonas oryzae pv. oryzae (Xoo), the

causal agent of bacterial blight.

Pathogen Culture: Grow a virulent strain of Xoo (e.g., P6) on a potato sucrose agar medium

at 28°C. Prepare a bacterial suspension in sterile water, adjusting the concentration to an

OD₆₀₀ of ~0.5.

Inoculation: At the booting stage of the rice plants, select the top two fully expanded leaves

of the main tillers. Inoculate the leaves using the leaf-clipping method: dip sterile scissors
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into the bacterial suspension and clip the leaf tips (about 2-3 cm from the tip).

Incubation: Grow the inoculated plants in a greenhouse with high humidity (>85%) and a

temperature of 28-30°C to facilitate disease development.

Lesion Length Measurement: After 14-21 days of incubation, measure the length of the

disease lesion extending downwards from the clipped edge of the leaf. Compare the lesion

lengths of the D3-edited lines with the wild-type control to determine the level of

resistance[1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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